2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid
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Overview
Description
2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid can be achieved through a multi-step process. One efficient method involves a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . The reaction sequence includes N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization.
Industrial Production Methods: Industrial production methods for this compound typically involve similar multi-step synthetic routes but are optimized for large-scale production. These methods emphasize operational simplicity, clean reaction profiles, and the use of environmentally benign solvents .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of the original compound .
Scientific Research Applications
2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a candidate for the development of new drugs.
Medicine: It has potential therapeutic applications due to its anti-inflammatory, antiviral, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in inflammation or viral replication .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[1,2-a]pyrimidine derivatives: These compounds also have a similar core structure and are known for their antidepressant, gastrointestinal protective, neurotropic, and anticancer properties.
Uniqueness: 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid is unique due to its specific substitution pattern and the resulting pharmacological profile. Its combination of dimethyl and tetrahydroimidazo groups contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
2,3-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-6-7(2)12-4-3-8(10(13)14)5-9(12)11-6/h8H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
BRFGYBAXTJPGLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2CCC(CC2=N1)C(=O)O)C |
Origin of Product |
United States |
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